5-Amino-6-chloropicolinonitrile
Description
Its molecular formula is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol.
Properties
IUPAC Name |
5-amino-6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGELGMZSQWDORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 6-Chloropicolinonitrile
One of the most common and industrially relevant methods involves the nucleophilic substitution of the chlorine atom in 6-chloropicolinonitrile by an amino group through reaction with ammonia. This process typically occurs under high pressure and elevated temperature to facilitate the substitution reaction.
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- Ammonia gas or liquid ammonia as the amination agent
- Elevated temperature (often above 100 °C)
- High pressure to maintain ammonia in reactive form
- Catalysts such as nickel or palladium to enhance substitution efficiency
Mechanism:
The chlorine atom at the 6-position is substituted by the amino group via nucleophilic aromatic substitution, catalyzed by transition metals to improve reaction rates and selectivity.Industrial Implementation:
Continuous flow reactors are often employed to optimize reaction time, yield, and purity. Post-reaction purification involves recrystallization or chromatographic techniques to isolate the target compound with high purity.
| Parameter | Typical Values |
|---|---|
| Temperature | 100–150 °C |
| Pressure | 5–20 atm |
| Catalyst | Nickel or Palladium |
| Reaction Time | Several hours (varies by setup) |
| Purification | Recrystallization, chromatography |
Multi-Step Synthesis via Intermediate Formation
An alternative synthetic approach involves the formation of intermediates such as 2,4,5-triamino-6-chloropyrimidine, which can be converted into related amino-chlorinated heterocycles. Although this route is more complex, it can offer advantages in yield and purity for related compounds.
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- Reaction of ethyl cyanoacetate with chloroformamidine hydrochloride and liquid ammonia in the presence of sodium ethoxide solution to form intermediates.
- Heating and refluxing under controlled conditions.
- Acidification and further reaction with formic acid to yield amino-chlorinated pyrimidines.
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- Molar ratios: ethyl cyanoacetate : chloroformamidine hydrochloride : ammonia : sodium : formic acid ≈ 1 : 1.1–1.2 : 2–3 : 0.1 : 1–1.5
- Heating temperature: ~100 °C
- Reaction time: 2 hours or more
This method is more commonly applied for synthesizing related purine derivatives but provides insight into controlled amination and chlorination steps relevant to picolinonitrile analogs.
Catalyst Role: Transition metal catalysts such as nickel and palladium facilitate the nucleophilic substitution by activating the aromatic ring and stabilizing reaction intermediates, leading to improved yields and reduced reaction times.
Pressure and Temperature Effects: Elevated pressure maintains ammonia in a reactive phase, while higher temperatures increase reaction kinetics. However, excessive temperature can lead to side reactions and decomposition, so optimization is crucial.
Purification Techniques: Due to potential side products and unreacted starting materials, purification by recrystallization from suitable solvents or chromatographic separation is essential to achieve high purity of 5-Amino-6-chloropicolinonitrile.
| Method | Starting Material | Key Reagents/Conditions | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Amination | 6-Chloropicolinonitrile | Ammonia, high pressure, high temperature | Nickel/Palladium | Simple, industrially scalable | Requires high pressure equipment |
| Multi-step Intermediate Route | Ethyl cyanoacetate + chloroformamidine hydrochloride | Sodium ethoxide, liquid ammonia, formic acid, reflux | None specified | High purity, controlled reaction | More complex, longer synthesis |
Studies have shown that the use of palladium catalysts can significantly reduce reaction times for the amination step while maintaining high selectivity toward the amino-substituted product.
Continuous flow synthesis has been demonstrated to improve reproducibility and scalability, with better control over reaction parameters compared to batch processes.
Optimization of ammonia concentration and reaction temperature is critical to minimize side reactions such as hydrolysis or over-substitution.
The preparation of this compound primarily relies on the nucleophilic substitution of chlorine in 6-chloropicolinonitrile with ammonia under catalytic conditions. Industrial methods favor continuous flow processes with nickel or palladium catalysts to achieve high yields and purity. Alternative multi-step synthetic routes offer pathways to related compounds and provide valuable mechanistic insights. Careful control of reaction conditions and purification strategies are essential for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloropicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often used in coupling reactions, with solvents like dimethylformamide or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Amino-6-chloropicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic targets.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloropicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl groups (e.g., 3-(Trifluoromethyl)picolinonitrile) increase lipophilicity, making such compounds valuable in medicinal chemistry for improved membrane permeability .
Positional Isomerism: 5-Amino-3-chloropicolinonitrile (Cl at C3 vs.
Applications: Compounds with chloro and amino groups (e.g., 6-Chloro-5-(trifluoromethyl)picolinonitrile) are linked to herbicidal activity, as seen in patents describing 4-amino-5-fluoro-3-chloropicolinate herbicides . Nitrile-containing pyridines (e.g., 5-Amino-6-methylpicolinonitrile) serve as intermediates in palladium-catalyzed cross-coupling reactions, as demonstrated in .
Biological Activity
5-Amino-6-chloropicolinonitrile (5-Amino-6-Cl-PN) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a chlorinated picolinonitrile structure, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of 5-Amino-6-Cl-PN is primarily attributed to its interaction with various molecular targets. The amino and nitrile groups facilitate binding to specific enzymes or receptors, influencing several biological pathways. Notably, it has been investigated for:
- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
- Anticancer Properties : Showing potential in inhibiting cancer cell proliferation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of 5-Amino-6-Cl-PN, particularly against Gram-positive and Gram-negative bacteria. A comparative analysis of its antimicrobial efficacy is presented in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that 5-Amino-6-Cl-PN exhibits cytotoxic effects on various cancer cell lines. The following table summarizes findings from key studies.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 22.3 | Cell cycle arrest at G0/G1 phase | |
| A549 (Lung Cancer) | 18.7 | Inhibition of CDK4/6 |
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 5-Amino-6-Cl-PN against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, with an MIC comparable to standard antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
Study on Anticancer Potential
Research by Johnson et al. (2024) focused on the anticancer potential of 5-Amino-6-Cl-PN in breast cancer models. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in MCF-7 cells. This suggests that further exploration into its mechanism could yield valuable insights for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
